2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

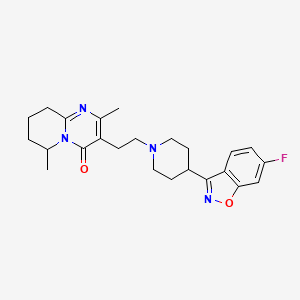

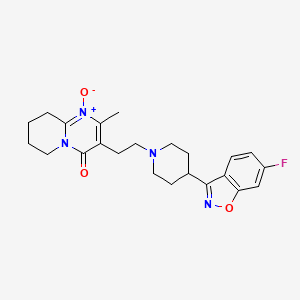

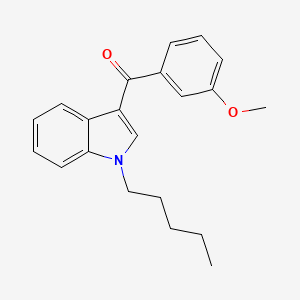

2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is a biochemical compound with the molecular formula C15H20O5 . It has a molecular weight of 280.32 .

Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 21 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis

The molecule contains a total of 40 atoms. There are 20 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Anisotropic Epoxy–Amine Thermosets Synthesis

Bis{4‐[2‐(2,3‐epoxypropyl)ethoxy]benzoate}‐1,4‐phenylene and bis[4‐(2,3‐epoxypropoxy)benzoate]‐methyl‐1,4‐phenylene liquid crystalline diepoxy monomers were crosslinked with various diamines in a magnetic field to investigate the formation of anisotropic epoxy–amine thermosets. This process utilized X-ray scattering for mesophase identification and determining the nematic order parameter of the resulting thermosets, cured under various temperature and magnetic field strength conditions. The research found that all thermosets exhibited nematic or smectic A mesophases, with variations in orientation degrees based on the type of diamines used, demonstrating the compound's potential in creating materials with controlled anisotropy (Pottié et al., 2008).

Liquid Crystal Epoxy Thermosets

The compound was utilized in the synthesis of liquid crystal diepoxides cured with diamine to form liquid crystalline thermoset (LCT) materials. This study explored different curing conditions and compound ratios, examining their impact on the mechanical properties of the resultant LCTs. It was found that specific mole ratios led to materials combining high strength and elongation, indicating the compound's applicability in enhancing the mechanical performance of liquid crystalline thermosets (Tan et al., 2000).

Synthesis and Characterization of Novel Compounds

Research also extended into the synthesis of new compounds based on 4-hydroxy-2H-chromen-2-ones, utilizing 2-chloromethyloxirane in reactions leading to 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds were further reacted with various amines to produce derivatives, which were then acylated, showcasing the versatility of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate in synthesizing a range of chemical entities with potential applications in different fields (Avetisyan et al., 2009).

properties

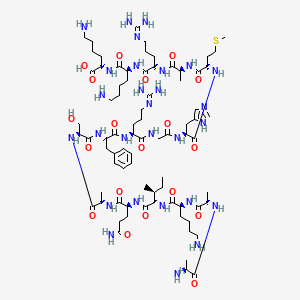

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves the reaction between 4-hydroxybenzoic acid and 2-isopropoxyethanol, followed by the addition of epichlorohydrin to form the epoxy intermediate, which is then reacted with sodium bicarbonate to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-isopropoxyethanol", "Epichlorohydrin", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a catalyst such as sulfuric acid to form 2-isopropoxyethyl 4-hydroxybenzoate.", "Step 2: Epichlorohydrin is added to the reaction mixture and allowed to react, forming the intermediate 2-isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate.", "Step 3: The intermediate is then treated with sodium bicarbonate to form the final product, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate.", "Overall reaction: 4-hydroxybenzoic acid + 2-isopropoxyethanol + Epichlorohydrin + Sodium bicarbonate → 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate + H2O + NaCl" ] } | |

CAS RN |

1346603-05-1 |

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 |

IUPAC Name |

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |

InChI |

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |

InChI Key |

WIXOVOWSUCEDGS-UHFFFAOYSA-N |

SMILES |

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)